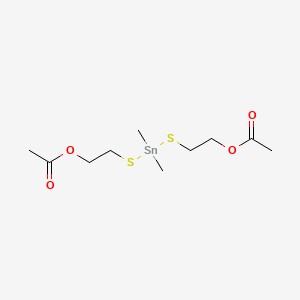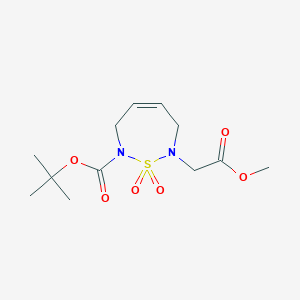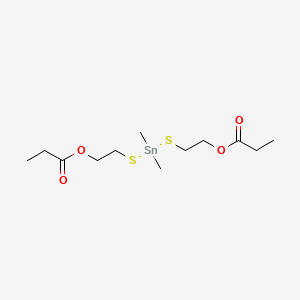
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound features a unique structure with oxygen, sulfur, and tin atoms, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate typically involves the following steps:
Formation of the Organotin Intermediate: The initial step involves the reaction of a tin halide with an appropriate organic ligand to form the organotin intermediate.
Introduction of Oxygen and Sulfur Atoms: The intermediate is then reacted with compounds containing oxygen and sulfur atoms under controlled conditions to introduce these elements into the structure.
Final Propanoate Addition: The final step involves the addition of the propanoate group to the organotin compound, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom plays a crucial role in these interactions, often forming coordination complexes with biological molecules. These interactions can disrupt normal cellular functions, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate
- 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester
Uniqueness
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate is unique due to its specific combination of oxygen, sulfur, and tin atoms, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
67905-21-9 |
|---|---|
Molekularformel |
C12H24O4S2Sn |
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
2-[dimethyl(2-propanoyloxyethylsulfanyl)stannyl]sulfanylethyl propanoate |
InChI |
InChI=1S/2C5H10O2S.2CH3.Sn/c2*1-2-5(6)7-3-4-8;;;/h2*8H,2-4H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
VEQLFJGAGYWYIR-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


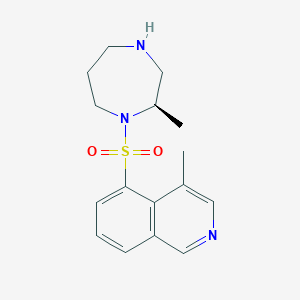
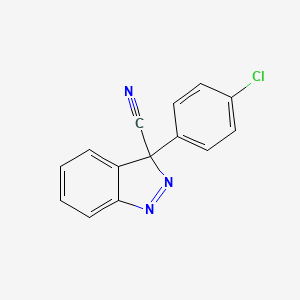


![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)
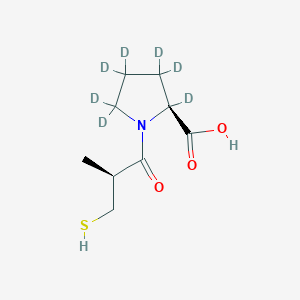

![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
